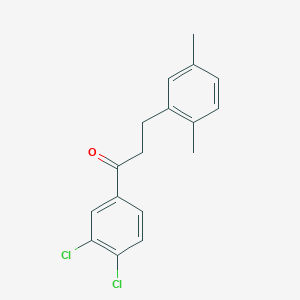
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one
Descripción general
Descripción
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one, also known as dihydroxybenzaldehyde, is a naturally occurring compound found in various plants and fungi. It has been studied extensively due to its potential applications in various scientific fields, such as medicine, biochemistry, and pharmacology. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antifungal properties. Additionally, dihydroxybenzaldehyde has been studied for its potential use in the synthesis of various drugs, as well as its ability to induce apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Inhibitor of SARS-CoV-2 Targets
A gallocatechin analogue of the compound has shown potential to inhibit multiple targets of SARS-CoV-2 . This could be significant in the development of treatments for COVID-19.
Anti-Melanogenesis Properties
The compound has been identified as a potent tyrosinase inhibitor with anti-melanogenesis properties . This suggests potential applications in the treatment of hyperpigmentation disorders and in the cosmetic industry.
Synthesis of Triazines
The compound could potentially be used in the synthesis of tri-substituted 1,3,5-triazines . Triazines have applications in various fields, including the production of herbicides and polymer photostabilisers .
Propiedades
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-6-5-12-11-3-1-10(20)8-15(11)23-17(22)16(12)13-4-2-9(19)7-14(13)21/h1-4,7-8,18-21H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPSWMRHTFVFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=C(C3=C(C=C(C=C3)O)OC2=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620809 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-chromen-2-one | |
CAS RN |
553681-51-9 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-7-hydroxy-4-(2-hydroxyethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















